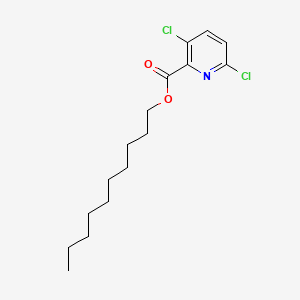
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions, and a decyl ester group at the carboxylic acid position. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester typically involves the esterification of 3,6-dichloro-2-pyridinecarboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to substitute the chlorine atoms.
Major Products Formed
Oxidation: 3,6-dichloro-2-pyridinecarboxylic acid
Reduction: 2-Pyridinecarboxylic acid, 3,6-dihydro-, decyl ester
Substitution: 2-Pyridinecarboxylic acid, 3,6-dihydroxy-, decyl ester (if hydroxyl group is substituted)
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester involves its interaction with specific molecular targets and pathways. For example, as an auxin-mimic herbicide, it mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized plant growth that leads to plant death . This mechanism is particularly effective against broadleaf weeds.
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can be compared with other similar compounds such as:
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and ester group, which contribute to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
119805-52-6 |
|---|---|
Molekularformel |
C16H23Cl2NO2 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
decyl 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-3-4-5-6-7-8-9-12-21-16(20)15-13(17)10-11-14(18)19-15/h10-11H,2-9,12H2,1H3 |
InChI-Schlüssel |
CBLCSWNYVSKUON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=C(C=CC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)

![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)





![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)

